Phenyl 2-({3-[(4-nitrophenyl)sulfanyl]propanoyl}oxy)benzoate
Overview
Description
Phenyl 2-({3-[(4-nitrophenyl)sulfanyl]propanoyl}oxy)benzoate is an organic compound with the molecular formula C22H17NO6S. This compound is characterized by the presence of a phenyl group, a nitrophenyl group, and a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2-({3-[(4-nitrophenyl)sulfanyl]propanoyl}oxy)benzoate typically involves the esterification of benzoic acid derivatives with appropriate alcohols in the presence of a catalyst. The reaction conditions often include the use of dehydrating agents such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-({3-[(4-nitrophenyl)sulfanyl]propanoyl}oxy)benzoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The phenyl and benzoate groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted phenyl or benzoate derivatives.
Scientific Research Applications
Phenyl 2-({3-[(4-nitrophenyl)sulfanyl]propanoyl}oxy)benzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenyl 2-({3-[(4-nitrophenyl)sulfanyl]propanoyl}oxy)benzoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzoate ester can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
Phenyl benzoate: Lacks the nitrophenyl and sulfanyl groups, making it less reactive in certain chemical reactions.
4-Nitrophenyl benzoate: Contains the nitrophenyl group but lacks the sulfanyl group, resulting in different reactivity and applications.
Phenyl 2-({3-[(4-aminophenyl)sulfanyl]propanoyl}oxy)benzoate: Similar structure but with an amino group instead of a nitro group, leading to different chemical properties and applications.
Uniqueness
Phenyl 2-({3-[(4-nitrophenyl)sulfanyl]propanoyl}oxy)benzoate is unique due to the presence of both nitrophenyl and sulfanyl groups, which confer distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
phenyl 2-[3-(4-nitrophenyl)sulfanylpropanoyloxy]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO6S/c24-21(14-15-30-18-12-10-16(11-13-18)23(26)27)29-20-9-5-4-8-19(20)22(25)28-17-6-2-1-3-7-17/h1-13H,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVZZEOWJUVOET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)CCSC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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